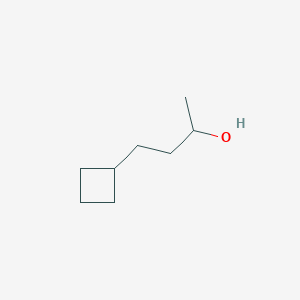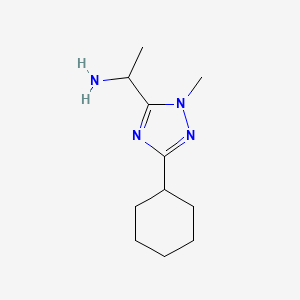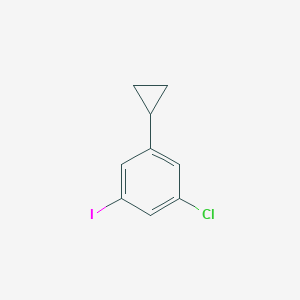
4-Cyclobutylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylbutan-2-ol is an organic compound with the molecular formula C8H16O It features a cyclobutyl group attached to a butan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutan-2-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-Cyclobutylbutan-2-one using metal hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the corresponding ketone is hydrogenated in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutylbutan-2-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced further to form cyclobutylbutane using strong reducing agents like LiAlH4.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 4-Cyclobutylbutan-2-one.
Reduction: Cyclobutylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutylbutan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyclobutylbutan-2-ol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group can influence the compound’s binding affinity and specificity towards these targets, potentially leading to unique biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanol: Similar in structure but lacks the butan-2-ol backbone.
Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol backbone.
Cyclopentanol: A five-membered ring alcohol, differing in ring size and properties.
Uniqueness: 4-Cyclobutylbutan-2-ol is unique due to its combination of a cyclobutyl group with a butan-2-ol backbone, providing distinct chemical and physical properties compared to other cycloalkyl alcohols .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
4-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8-3-2-4-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
SYMPSRHZLJFQQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)









